![molecular formula C20H18N6O2 B3006414 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 894068-66-7](/img/structure/B3006414.png)

2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

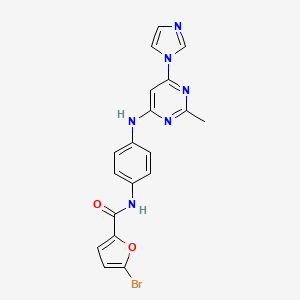

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and their derivatives has attracted enormous attention . Various synthetic approaches have been developed, and these compounds have been used as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows them to form specific interactions with different target receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, they generally have the ability to form hydrogen bonds, which can influence their solubility and reactivity .Scientific Research Applications

Antiviral Activity

Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, a core structure related to the compound , have shown promising antiviral activity. For instance, Shamroukh and Ali (2008) discovered that certain triazolopyridazine derivatives exhibit significant activity against the hepatitis A virus (HAV), highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).

Antiproliferative Effects

Research by Ilić et al. (2011) focused on the antiproliferative properties of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, noting their ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer therapy (Ilić et al., 2011).

Prostate Cancer Treatment

Bradbury et al. (2013) discovered a compound, AZD3514, featuring a [1,2,4]triazolo[4,3-b]pyridazine structure, that acts as an androgen receptor downregulator. This compound, under clinical trials for treating castrate-resistant prostate cancer, demonstrates the therapeutic potential of such derivatives in oncology (Bradbury et al., 2013).

Anti-Asthmatic Activities

Kuwahara et al. (1997) synthesized novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated their efficacy in inhibiting bronchoconstriction induced by platelet-activating factor (PAF) in guinea pigs. This suggests potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anti-Diabetic Potential

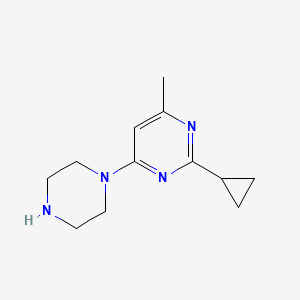

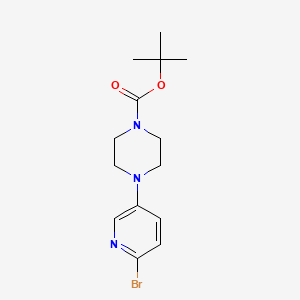

Bindu et al. (2019) explored a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, showcasing the scope of triazolopyridazine derivatives in diabetes management (Bindu et al., 2019).

Herbicidal Activity

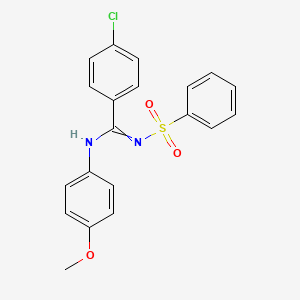

Moran (2003) highlighted the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives similar to the compound of interest. This demonstrates their potential in agricultural applications (Moran, 2003).

Mechanism of Action

Target of Action

Compounds with a similar triazole and pyridazine structure have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . This suggests that the compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Compounds with similar structures have shown superior cytotoxic activities against certain cancer cell lines . This suggests that the compound could have potential cytotoxic effects at the molecular and cellular level.

Action Environment

Changes in the ph of the reaction mixture have been found to lead to the formation of different ring systems in similar compounds . This suggests that environmental factors such as pH could potentially influence the compound’s action and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c1-3-28-20-16(5-4-12-21-20)19(27)22-15-8-6-14(7-9-15)17-10-11-18-24-23-13(2)26(18)25-17/h4-12H,3H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHAAZFESGTEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)